

# An In-depth Technical Guide to 5-Bromoindoline for Advanced Research

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## Compound of Interest

Compound Name: 5-Bromoindoline

CAS No.: 127168-84-7

Cat. No.: B105162

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## Executive Summary

**5-Bromoindoline** is a halogenated heterocyclic compound that serves as a pivotal structural motif and building block in medicinal chemistry and materials science. Its unique architecture, combining a bicyclic aromatic system with a secondary amine and a reactive bromine atom, makes it an attractive scaffold for the synthesis of complex molecular targets. For drug development professionals, the **5-bromoindoline** core offers a versatile platform for generating libraries of novel compounds. The bromine substituent provides a handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups to modulate pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a representative synthetic approach, and its applications as a core scaffold in the development of bioactive agents.

## Chemical Identity and Structure

The precise identification and structural understanding of a molecule are fundamental to all subsequent research and development activities.

- IUPAC Name: 5-bromo-2,3-dihydro-1H-isoindole[1].
- Synonyms: **5-Bromoisindoline**, 5-bromo-2,3-dihydro-1H-isoindole[1][2].
- CAS Number: 127168-84-7[1][2][3].
- Molecular Formula: C<sub>8</sub>H<sub>8</sub>BrN[1][2][3].
- MDL Number: MFCD08234718[2].

The structure of **5-Bromoisindoline** consists of a benzene ring fused to a pyrrolidine ring, with a bromine atom substituted at the 5-position of the bicyclic system. This substitution pattern is critical as it influences the electronic properties of the aromatic ring and provides a specific site for further chemical modification.

Caption: 2D Chemical Structure of **5-Bromoisindoline**.

## Physicochemical and Pharmacokinetic Properties

Understanding the physicochemical properties of **5-Bromoisindoline** is essential for its application in drug design, particularly concerning solubility, permeability, and metabolic stability.

Property	Value	Source
Molecular Weight	198.06 g/mol	[1][2]
Appearance	Solid	
Purity	≥96-97%	[2][3]
Storage Conditions	2-8°C, Keep in dark place, Inert atmosphere	[3]

The following parameters are critical in early-stage drug discovery for predicting a compound's potential oral bioavailability, often assessed against frameworks like Lipinski's Rule of Five (Ro5). Molecules that fall outside these guidelines are sometimes classified as "beyond the Rule of 5" (bRo5), a space of growing interest for tackling challenging biological targets[4][5][6].

Property	Value	Significance in Drug Discovery	Source
XLogP3	1.6 - 2.05	Measures lipophilicity, affecting solubility and permeability. (Ro5: $\leq 5$ )	[1][2]
Topological Polar Surface Area (TPSA)	12.03 Å <sup>2</sup>	Predicts cell permeability. (Ro5: $\leq 140$ Å <sup>2</sup> )	[2]
Hydrogen Bond Donors	1	Influences binding and solubility. (Ro5: $\leq 5$ )	[1][2]
Hydrogen Bond Acceptors	1	Influences binding and solubility. (Ro5: $\leq 10$ )	[1][2]
Rotatable Bonds	0	Relates to conformational flexibility and binding entropy.	[1][2]

As indicated by the data, **5-Bromoisoindoline** comfortably adheres to Lipinski's Rule of Five, positioning it as an excellent starting point for the development of orally bioavailable small-molecule drugs.

## Synthesis and Manufacturing

While specific, scaled-up manufacturing protocols for **5-Bromoisoindoline** are proprietary, a robust synthesis can be devised based on established chemical principles and analogous reactions reported in the literature.

The primary challenge in synthesizing **5-Bromoisoindoline** is the regioselective bromination of the isoindoline core. The secondary amine is a moderately activating group that directs electrophilic aromatic substitution to the ortho and para positions. However, to prevent N-bromination and other side reactions, a protection-bromination-deprotection strategy is the most logical and reliable approach. This self-validating system ensures high regioselectivity

and minimizes complex purification challenges. An acetyl protecting group is a common and effective choice due to its ease of installation and subsequent removal under conditions that do not compromise the integrity of the bromo-isoindoline product.

The following protocol is a representative method based on the direct bromination of a protected indoline system, a closely related heterocyclic structure[7].

#### Step 1: N-Acylation of Isoindoline (Protection)

- Dissolve isoindoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Add a mild base, such as triethylamine (1.2 eq), to the solution.
- Cool the mixture to 0°C in an ice bath.
- Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
- Quench the reaction with water and perform a standard aqueous workup. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield N-acetylisindoline.

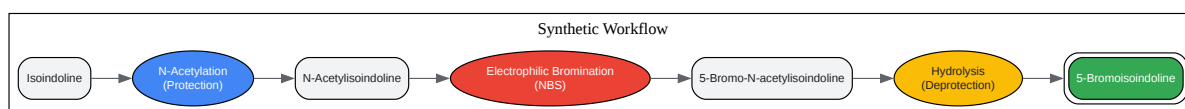
#### Step 2: Electrophilic Bromination

- Dissolve N-acetylisindoline (1.0 eq) in a suitable solvent like glacial acetic acid or a chlorinated solvent.
- Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature. The use of NBS is preferable to elemental bromine for its milder nature and easier handling.
- Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

- Extract the product into an organic solvent, wash with sodium bicarbonate solution and brine, then dry and concentrate to yield crude 5-bromo-N-acetylisindoline.

### Step 3: N-Deacetylation (Deprotection)

- Dissolve the crude 5-bromo-N-acetylisindoline in a mixture of methanol and water.
- Add a strong base, such as sodium hydroxide or potassium carbonate (2-3 eq).
- Heat the mixture to reflux and stir for 2-6 hours until the hydrolysis is complete (monitored by TLC).
- Cool the reaction mixture, neutralize with a mild acid (e.g., 1M HCl), and extract the final product, **5-Bromoisindoline**, with an organic solvent like ethyl acetate.
- The combined organic layers are washed, dried, and concentrated. The final product can be purified by column chromatography or recrystallization.



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Caption: A three-step synthetic workflow for **5-Bromoisindoline**.

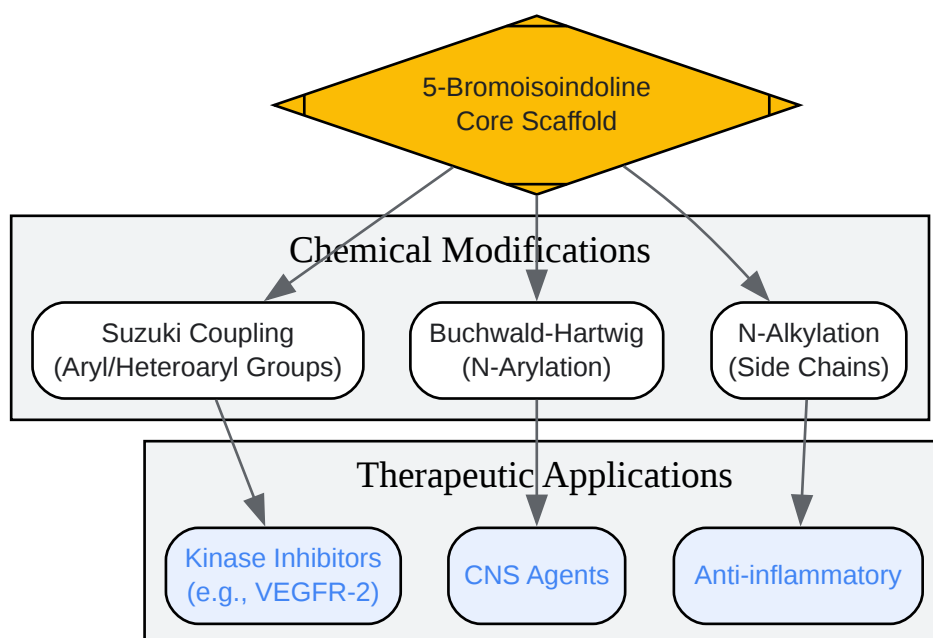
## Reactivity and Applications in Synthesis

**5-Bromoisindoline** is not typically an end-product but rather a versatile intermediate. Its value lies in the two reactive sites: the secondary amine and the aryl bromide.

- The Secondary Amine: This site allows for N-alkylation, N-acylation, or its incorporation into larger ring systems, enabling the exploration of the chemical space around the nitrogen atom.

- The Aryl Bromide: This is arguably the most valuable feature for drug discovery. It serves as a robust handle for modern cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the precise and controlled introduction of a vast array of substituents (aryl, heteroaryl, alkyl, amine groups, etc.) at the 5-position, which is a common strategy for optimizing ligand-target interactions and tuning ADME properties.

The isatin scaffold, a related indoline structure, is present in clinically approved kinase inhibitors like Sunitinib[8]. Research on derivatives such as N-benzyl-5-bromoindolin-2-ones has shown potent anti-proliferative activity against human cancer cell lines, with evidence suggesting VEGFR-2 kinase inhibition as a mechanism of action[8]. This highlights the potential of the 5-bromo-substituted indoline core in designing targeted cancer therapies.



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Caption: Role of **5-Bromoindoline** as a versatile scaffold.

## Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

**5-Bromoindoline** is classified with the following hazards:

- H302: Harmful if swallowed[1].
- H315: Causes skin irritation[1].
- H319: Causes serious eye irritation[1].
- H335: May cause respiratory irritation[1].

The GHS pictogram associated with this compound is the exclamation mark (GHS07)[1].

- Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere[3]. Recommended storage temperature is between 2-8°C[3]. It should be protected from light[2][3].
- Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

## Distinguishing from Related Analogs

Researchers frequently encounter oxidized analogs of **5-Bromoisoindoline**. It is critical to distinguish them by their CAS numbers and chemical structures to ensure the correct material is used.

- **5-Bromoisoindoline** (CAS: 127168-84-7): The subject of this guide.
- 5-Bromoisoindolin-1-one (CAS: 552330-86-6): Contains a carbonyl group (amide) in the five-membered ring[9][10].
- **5-Bromoisoindoline-1,3-dione** (CAS: 6941-75-9): Contains two carbonyl groups (an imide), also known as 4-Bromophthalimide[11].

These structural differences lead to vastly different chemical reactivity and biological profiles. Always verify the identity of the material via its CAS number and analytical data.

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